molecular formula C13H14BrFO B1324777 4-Bromo-3-fluorophenyl cyclohexyl ketone CAS No. 898769-21-6

4-Bromo-3-fluorophenyl cyclohexyl ketone

Cat. No.: B1324777
CAS No.: 898769-21-6
M. Wt: 285.15 g/mol
InChI Key: YMEZNKOLPOWOJX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14BrFO It is a ketone derivative that features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroacetophenone and cyclohexylmagnesium bromide.

    Grignard Reaction: The key step involves a Grignard reaction where cyclohexylmagnesium bromide reacts with 4-bromo-3-fluoroacetophenone to form the desired ketone. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 4-Bromo-3-fluorophenyl cyclohexyl alcohol.

    Oxidation: Formation of 4-Bromo-3-fluorophenyl cyclohexyl carboxylic acid.

Scientific Research Applications

4-Bromo-3-fluorophenyl cyclohexyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to interact with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluorophenyl cyclohexyl ketone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The cyclohexyl group provides steric bulk, which can affect the compound’s overall conformation and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenyl methyl ketone
  • 4-Bromo-3-fluorophenyl ethyl ketone
  • 4-Bromo-3-fluorophenyl propyl ketone

Uniqueness

4-Bromo-3-fluorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZNKOLPOWOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642598
Record name (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-21-6
Record name (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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